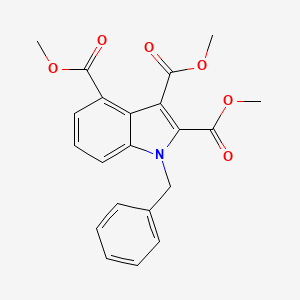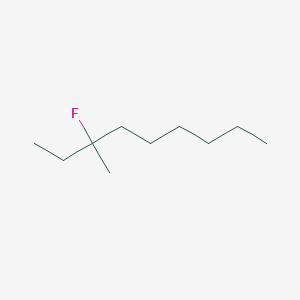![molecular formula C8H10ClNZn B14346485 Zinc, chloro[4-(dimethylamino)phenyl]- CAS No. 93296-10-7](/img/structure/B14346485.png)
Zinc, chloro[4-(dimethylamino)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, chloro[4-(dimethylamino)phenyl]- is a complex organozinc compound that features a zinc atom coordinated to a chloro and a 4-(dimethylamino)phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro[4-(dimethylamino)phenyl]- typically involves the reaction of zinc chloride with 4-(dimethylamino)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
ZnCl2+C6H4(NMe2)MgBr→Zn(C6H4(NMe2))Cl+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Zinc, chloro[4-(dimethylamino)phenyl]- can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form zinc, 4-(dimethylamino)phenyl- derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) can be used under mild to moderate conditions.
Major Products:
Oxidation: N-oxide derivatives of the dimethylamino group.
Reduction: Zinc, 4-(dimethylamino)phenyl- derivatives.
Substitution: Products where the chloro group is replaced by the nucleophile.
科学的研究の応用
Zinc, chloro[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds which are crucial in various coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems, including enzyme function and cellular signaling.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.
作用機序
The mechanism of action of zinc, chloro[4-(dimethylamino)phenyl]- involves its ability to coordinate with various ligands and participate in catalytic cycles. The zinc center can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The compound’s molecular targets include nucleophiles and electrophiles in organic reactions, and its pathways involve coordination and substitution mechanisms.
類似化合物との比較
- Zinc, chloro[4-(methylamino)phenyl]-
- Zinc, chloro[4-(ethylamino)phenyl]-
- Zinc, chloro[4-(dimethylamino)benzyl]-
Comparison: Zinc, chloro[4-(dimethylamino)phenyl]- is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits different coordination behavior and reactivity patterns, making it particularly useful in specific synthetic applications.
特性
CAS番号 |
93296-10-7 |
|---|---|
分子式 |
C8H10ClNZn |
分子量 |
221.0 g/mol |
IUPAC名 |
chlorozinc(1+);N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.ClH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
IQGPKNIQYKMVNF-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=[C-]C=C1.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


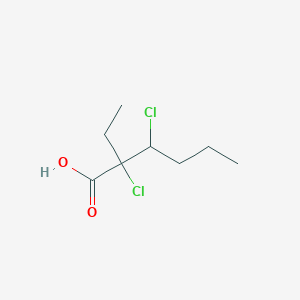
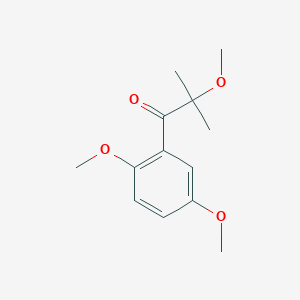
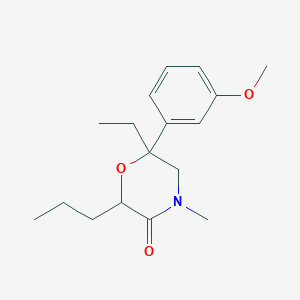
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
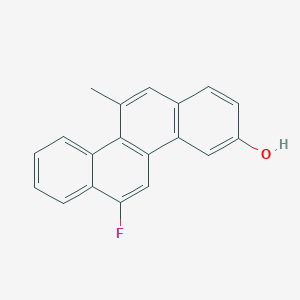


![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
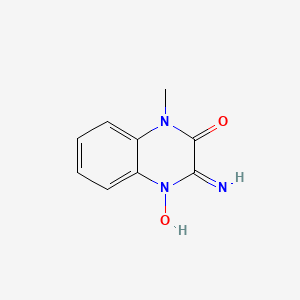
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
